
3-Methyl-5-((phenylsulfonyl)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-((phenylsulfonyl)methyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a methyl group at the 3-position and a phenylsulfonylmethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((phenylsulfonyl)methyl)phenol typically involves the reaction of 3-methylphenol with phenylsulfonylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenol group by the phenylsulfonylmethyl group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-((phenylsulfonyl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenylsulfonyl group can be reduced to form the corresponding phenylsulfide.
Substitution: The methyl and phenylsulfonyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the phenylsulfonyl group may produce phenylsulfides.
Aplicaciones Científicas De Investigación
3-Methyl-5-((phenylsulfonyl)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-((phenylsulfonyl)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the phenylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl phenylsulfonylacetate: Similar in structure but with an acetate group instead of a phenol group.
Phenylsulfonylmethylphenol: Lacks the methyl group at the 3-position.
Phenylsulfonylphenol: Lacks the methyl group and the phenylsulfonylmethyl group.
Uniqueness
3-Methyl-5-((phenylsulfonyl)methyl)phenol is unique due to the specific combination of substituents on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H14O3S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
3-(benzenesulfonylmethyl)-5-methylphenol |
InChI |
InChI=1S/C14H14O3S/c1-11-7-12(9-13(15)8-11)10-18(16,17)14-5-3-2-4-6-14/h2-9,15H,10H2,1H3 |
Clave InChI |
CAPGNYHDTGTYQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)O)CS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


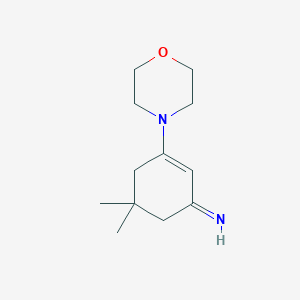
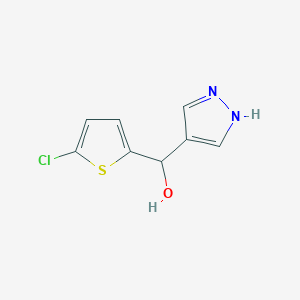
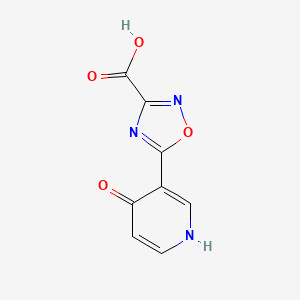
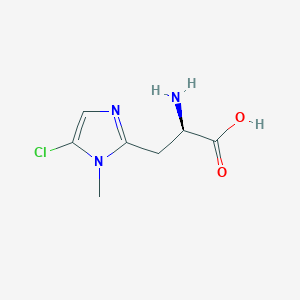
![[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13070967.png)
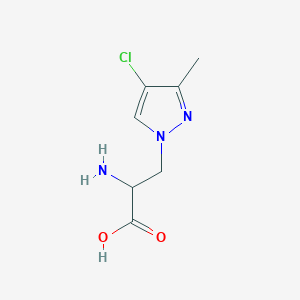

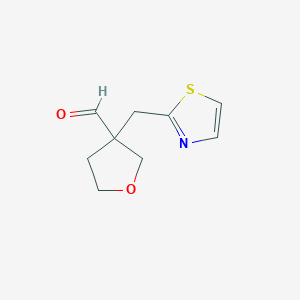
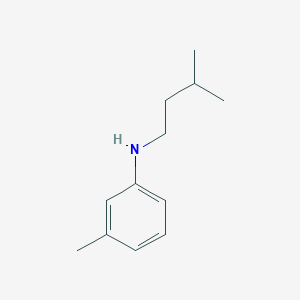
![2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071002.png)
![1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13071014.png)
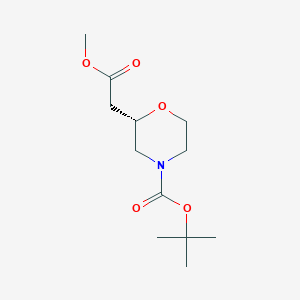
![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
